molecular formula C₁₆H₁₄D₃N₅O₇S₂ B1159624 Cefotaxime-d3

Cefotaxime-d3

Cat. No.: B1159624
M. Wt: 458.48
Attention: For research use only. Not for human or veterinary use.
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Description

Cefotaxime-d3 is a deuterium-labeled analog of the third-generation cephalosporin antibiotic cefotaxime. It is primarily utilized as an internal standard (IS) or surrogate in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and reproducibility in pharmacokinetic and environmental studies . The deuterium atoms are strategically incorporated into the molecular structure to minimize isotopic interference while maintaining physicochemical properties nearly identical to the parent compound.

Properties

Molecular Formula

C₁₆H₁₄D₃N₅O₇S₂

Molecular Weight

458.48

Synonyms

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxC587242yimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d3;  Cefotax-d3;  HR 756-d3;  Pretor-d3;  Tolycar-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Cefotaxime-d3 Sodium:

  • Molecular Formula : C₁₉H₁₆D₃N₅NaO₇S₂ (exact structure varies with labeling position) .
  • Molecular Weight : ~543.5 g/mol (varies based on isotopic substitution) .
  • Role : Corrects matrix effects, ion suppression, and extraction variability in antibiotic quantification .

Comparison with Similar Deuterated Compounds

Structural and Functional Similarities

This compound belongs to a class of isotopically labeled antibiotics used for analytical standardization. Below is a comparative analysis with structurally related deuterated cephalosporins and other β-lactams:

Compound Parent Drug Isotopic Label Molecular Weight (g/mol) Primary Application Chromatographic Behavior
This compound Cefotaxime ³H (deuterium) ~543.5 LC-MS/MS internal standard Elutes mid-chromatogram
Cefazolin-¹³C²¹⁵N Cefazolin ¹³C, ¹⁵N ~468.4 Quantification in critical care drugs Early elution
Meropenem-d6 Meropenem ³H (6 deuteriums) ~437.5 Carbapenem pharmacokinetic studies Distinct retention time from parent
Cefepime-¹³C-d3 Cefepime ¹³C, ³H ~485.6 Stability testing in combination drugs Separates from non-deuterated analogs
Piperacillin-d5 Piperacillin ³H (5 deuteriums) ~539.1 Penicillin/beta-lactamase inhibitor assays Co-elutes with parent after optimization

Key Observations :

  • Isotopic Labeling : this compound uses deuterium, while cefazolin-¹³C²¹⁵N employs dual isotopic labels (¹³C and ¹⁵N) for enhanced mass spectrometric differentiation .
  • Chromatographic Distribution : this compound is selected to avoid overlap with other antibiotics in multi-analyte panels, ensuring minimal cross-talk during LC-MS/MS runs .
  • Class-Specific Utility : Unlike meropenem-d6 (a carbapenem), this compound is tailored for cephalosporin quantification, reflecting its narrower therapeutic spectrum .

Analytical Performance in Environmental Studies

In environmental monitoring (e.g., water samples from Hanoi’s West Lake), this compound sodium served as a surrogate standard with a spiking concentration of 20 ppm. Its recovery efficiency (85–95%) was comparable to ofloxacin-d3 (2 ppm) and azithromycin-d3 (2 ppm) but required pH-adjusted extraction protocols due to its sensitivity to acidic conditions .

Parameter This compound Ofloxacin-d3 Azithromycin-d3
Spike Concentration 20 ppm 2 ppm 2 ppm
Recovery (%) 85–95 90–98 80–88
Matrix Effect Moderate Low High

Note: this compound’s higher spiking concentration compensates for lower ionization efficiency in electrospray ionization (ESI) .

Comparison with Non-Deuterated Analogues

Drug Generation Spectrum Resistance to β-Lactamases Half-Life (h)
Cefotaxime Third Broad (Gram-negative emphasis) Moderate 1.0
Ceftazidime Third Pseudomonas coverage High 1.8
Ceftriaxone Third Long-acting Moderate 8.0
Cefepime Fourth Broad (Gram-positive enhanced) High 2.0

Insight : Cefotaxime’s short half-life necessitates frequent dosing, unlike ceftriaxone. Its deuterated form, however, is irrelevant to pharmacokinetics and strictly analytical .

Key Research Findings

  • Stability : this compound remains stable under acidic extraction conditions (pH 2), critical for environmental water analysis .
  • Cross-Reactivity: No interference observed with ciprofloxacin-d8 or linezolid-d3 in multi-analyte panels .
  • Synthesis Challenges: Deuterium labeling at the methoxyimino group (critical for β-lactamase resistance) complicates synthesis compared to simpler analogs like piperacillin-d5 .

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